1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
Description
1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a piperidine derivative characterized by a carbamoyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring. The carbamoyl group consists of ethyl and isopropyl branches, contributing to its structural complexity and influencing physicochemical properties such as lipophilicity and solubility.
Properties
IUPAC Name |
1-[ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-4-14(9(2)3)12(17)13-7-5-10(6-8-13)11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWRQLEQOXHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid, a compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological activity, and research findings.
Synthetic Routes
The compound can be synthesized through various chemical reactions, including:
- Reactions with Isocyanates : The synthesis typically involves the reaction of piperidine derivatives with isopropyl isocyanate under controlled conditions to yield the desired product with high purity.
- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate and reduction via lithium aluminum hydride, allowing for the formation of various derivatives.
Chemical Structure
The structural uniqueness of 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is attributed to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological interactions.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity, potentially leading to therapeutic effects in various biological systems.
Pharmacological Studies
Research has indicated that compounds similar to 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid exhibit significant biological activities. For instance:
- Antiparasitic Activity : Analogous compounds have been shown to inhibit parasite growth effectively, suggesting potential applications in treating parasitic infections .
- Cancer Research : Some derivatives have demonstrated reduced tumor volumes in preclinical models, indicating potential anticancer properties .
Case Studies
Several studies have highlighted the efficacy of related compounds in different biological contexts:
- In Vitro Studies : Compounds structurally related to 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid have shown promising results in inhibiting P-glycoprotein (P-gp), a key player in drug resistance mechanisms .
- In Vivo Models : Research involving animal models has shown that these compounds can reduce tumor weight without significant side effects, supporting their potential as therapeutic agents .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid | C12H22N2O3 | 242.31 g/mol | Antiparasitic, Anticancer |
| 1-[Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid | C10H18N2O3 | 214.26 g/mol | Anticancer, Enzyme Modulation |
This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles.
Comparison with Similar Compounds
Key Observations:
Preparation Methods
This route allows for the introduction of functional groups at the 1-position of the piperidine ring with high selectivity and yields.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid chloride formation + amine coupling | Thionyl chloride, ethyl(propan-2-yl)amine | Reflux with SOCl₂, mild heating | High yield, straightforward | Requires handling of SOCl₂ |
| Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst | Aqueous acid, 90–95 °C, ambient pressure | Mild conditions, scalable | Limited to substitution step |
| Multi-step azide route | Chloroform, sodium azide, reducing agent | Low temperature, multiple steps | Enables complex substitutions | Multi-step, requires careful control |
Summary Table of Preparation Steps for 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic Acid
| Step No. | Process Description | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1 | Activation of piperidine-4-carboxylic acid | Thionyl chloride, reflux | Formation of acid chloride |
| 2 | Coupling with ethyl(propan-2-yl)amine | Ambient to mild heating | Formation of carbamoyl amide |
| 3 | Purification and isolation | Standard organic workup | Pure target compound |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves reacting piperidine with ethyl(propan-2-yl)carbamoyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:
- Controlled Reaction Temperature : Maintain 0–5°C during carbamoyl chloride addition to prevent thermal decomposition .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.1:1 molar ratio of carbamoyl chloride to piperidine) to suppress dimerization or over-substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl and isopropyl CH₃ groups), δ 3.4–3.6 ppm (piperidine CH₂N), and δ 4.1 ppm (carboxylic acid proton) confirm substitution patterns .
- ¹³C NMR : Carbamoyl carbonyl appears at ~165 ppm, while the carboxylic acid carbon resonates near 175 ppm .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .
Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?
- Methodological Answer :
- Esterification : React with methanol/H₂SO₄ to form the methyl ester, monitored by disappearance of the carboxylic acid IR peak .
- Amide Coupling : Use EDCI/HOBt to conjugate with amines; optimize pH (6.5–7.5) to avoid racemization .
- Reduction : LiAlH₄ reduces the carbamoyl group to a secondary amine (monitor by ¹H NMR for NH signals at δ 2.8 ppm) .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the piperidine ring enhance receptor binding .
- Molecular Docking : Dock derivatives into target proteins (e.g., enzymes) using AutoDock Vina. Prioritize compounds with hydrogen-bonding interactions between the carboxylic acid group and catalytic residues (e.g., Asp/Glu) .
Q. How do structural modifications (e.g., replacing the ethyl group with cyclopropyl) affect solubility and pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Compare partition coefficients (octanol/water) via shake-flask method. Cyclopropyl analogs show ~0.5-unit lower LogP than ethyl derivatives, improving aqueous solubility .
- Metabolic Stability : Incubate derivatives with liver microsomes; quantify remaining compound via LC-MS. Bulkier substituents (e.g., isopropyl) reduce CYP450-mediated oxidation .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., IC₅₀ in HEK293 cells) and biochemical (e.g., enzyme inhibition) assays to rule out assay-specific artifacts .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>98% via HPLC) and stereochemistry (circular dichroism) to exclude batch variability .
Q. How can reaction engineering (e.g., flow chemistry) improve scalability and reproducibility of the synthesis?
- Methodological Answer :
- Continuous Flow Setup : Use a microreactor (0.5 mm ID) with residence time <2 minutes to enhance heat transfer and reduce side reactions (e.g., hydrolysis of carbamoyl chloride) .
- In-Line Analytics : Integrate FTIR or UV sensors to monitor intermediate formation and adjust flow rates in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
